![molecular formula C48H27Cl3 B13125676 1,3,5-tris[4-[2-(4-chlorophenyl)ethynyl]phenyl]benzene](/img/structure/B13125676.png)
1,3,5-tris[4-[2-(4-chlorophenyl)ethynyl]phenyl]benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3,5-tris[4-[2-(4-chlorophenyl)ethynyl]phenyl]benzene is an organic compound characterized by a central benzene ring substituted with three phenyl rings, each bearing a 4-chlorophenyl ethynyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-tris[4-[2-(4-chlorophenyl)ethynyl]phenyl]benzene typically involves the following steps:
Starting Materials: The synthesis begins with 1,3,5-tribromobenzene and 4-chlorophenylacetylene.
Sonogashira Coupling Reaction: The key step involves a Sonogashira coupling reaction, where 1,3,5-tribromobenzene reacts with 4-chlorophenylacetylene in the presence of a palladium catalyst, copper(I) iodide, and a base such as triethylamine. The reaction is typically carried out under an inert atmosphere at elevated temperatures.
Purification: The crude product is purified using column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
While the industrial production methods for this specific compound are not well-documented, the general approach would involve scaling up the Sonogashira coupling reaction. This would require optimization of reaction conditions, including catalyst loading, temperature, and reaction time, to ensure high yield and purity on an industrial scale.
化学反应分析
Types of Reactions
1,3,5-tris[4-[2-(4-chlorophenyl)ethynyl]phenyl]benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding reduced products.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the chlorine atoms can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide in polar solvents.
Major Products
Oxidation: Quinone derivatives.
Reduction: Reduced phenyl derivatives.
Substitution: Substituted phenyl derivatives with various functional groups.
科学研究应用
1,3,5-tris[4-[2-(4-chlorophenyl)ethynyl]phenyl]benzene has several scientific research applications:
Materials Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.
Organic Electronics: It is employed in the fabrication of organic field-effect transistors (OFETs) and photovoltaic cells.
Chemical Sensors: The compound’s ability to undergo redox reactions makes it suitable for use in chemical sensors and biosensors.
Catalysis: It can act as a ligand in transition metal-catalyzed reactions, enhancing the efficiency and selectivity of various catalytic processes.
作用机制
The mechanism of action of 1,3,5-tris[4-[2-(4-chlorophenyl)ethynyl]phenyl]benzene involves its interaction with molecular targets through π-π stacking and electronic interactions. The compound’s extended π-conjugated system allows it to participate in charge transfer processes, making it effective in electronic applications. Additionally, its ability to form stable complexes with transition metals contributes to its catalytic activity.
相似化合物的比较
Similar Compounds
- 1,3,5-tris(4-aminophenyl)benzene
- 1,3,5-tris(4-carboxyphenyl)benzene
- 1,3,5-tris(4-bromophenyl)benzene
Uniqueness
1,3,5-tris[4-[2-(4-chlorophenyl)ethynyl]phenyl]benzene is unique due to the presence of 4-chlorophenyl ethynyl groups, which impart distinct electronic properties and reactivity. Compared to similar compounds, it offers enhanced stability and versatility in various chemical reactions and applications.
属性
分子式 |
C48H27Cl3 |
|---|---|
分子量 |
710.1 g/mol |
IUPAC 名称 |
1,3,5-tris[4-[2-(4-chlorophenyl)ethynyl]phenyl]benzene |
InChI |
InChI=1S/C48H27Cl3/c49-46-25-13-37(14-26-46)4-1-34-7-19-40(20-8-34)43-31-44(41-21-9-35(10-22-41)2-5-38-15-27-47(50)28-16-38)33-45(32-43)42-23-11-36(12-24-42)3-6-39-17-29-48(51)30-18-39/h7-33H |
InChI 键 |
WWPZIIKGHGZRPS-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C#CC2=CC=C(C=C2)Cl)C3=CC(=CC(=C3)C4=CC=C(C=C4)C#CC5=CC=C(C=C5)Cl)C6=CC=C(C=C6)C#CC7=CC=C(C=C7)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-(3,4-Dichlorobenzyl)-4-(4-(trifluoromethyl)benzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13125595.png)
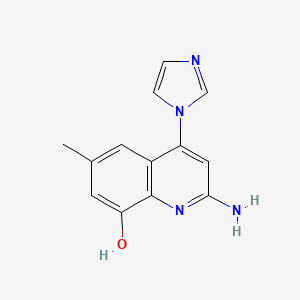



![2-Methyl-7-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B13125635.png)
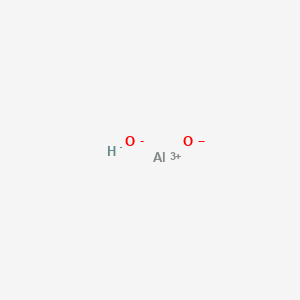
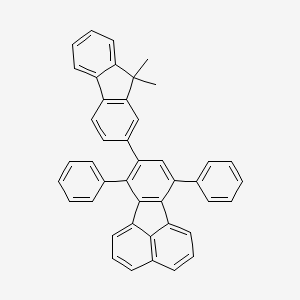
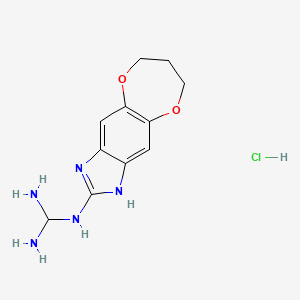
![1-(2,4-dichlorophenoxy)-3-{2-imino-3-[2-(piperidin-1-yl)ethyl]-2,3-dihydro-1H-benzimidazol-1-yl}propan-2-ol](/img/structure/B13125656.png)
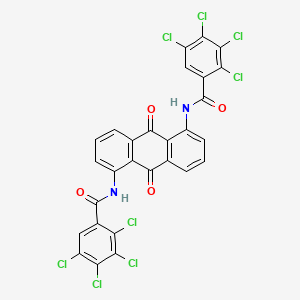
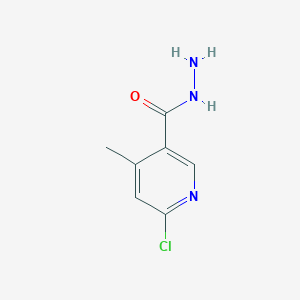

![2'-[(9H-Fluoren-1-yl)carbamoyl][1,1'-biphenyl]-2-carboxylic acid](/img/structure/B13125681.png)
